
(Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C14H15NO3S2 and its molecular weight is 309.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Research has demonstrated that derivatives of thioxothiazolidinone exhibit antimicrobial activity against a range of bacterial and fungal strains. For instance, a study by PansareDattatraya and Devan (2015) synthesized a series of these compounds, finding them to exhibit good to moderate antimicrobial activity, comparable to standard drugs like Ampicillin, against both Gram-positive and Gram-negative bacteria (PansareDattatraya & Devan, 2015). Similarly, a novel series of 4-thiazolidinone derivatives was synthesized and evaluated for antimicrobial and anticancer potentials, with certain derivatives demonstrating significant activity (Deep et al., 2016).
Supramolecular Structures
The study of the supramolecular structures of thioxothiazolidinone derivatives has contributed to the understanding of their physical and chemical properties. Delgado et al. (2005) explored the hydrogen-bonded dimers, chains of rings, and sheet formations in these compounds, highlighting their structural diversity and potential for developing new materials with specific properties (Delgado et al., 2005).
Anticancer Evaluation
Thiazolidin-4-one derivatives have also been evaluated for their anticancer properties. For example, a study reported the synthesis of a series of these derivatives, with some showing promising anticancer activity through QSAR studies, indicating the potential for developing new anticancer agents (Deep et al., 2016).
Chemosensor Applications
A rhodanine-based chemosensor, closely related to thioxothiazolidinone derivatives, was designed and synthesized, showing selectivity to Zn2+ and Cd2+ ions through marked fluorescence increases in aqueous media. This chemosensor was applied for water sample analyses and cell imaging, illustrating the utility of these compounds in environmental monitoring and biological research (Park et al., 2020).
Molecular Docking and Synthesis Studies
Molecular docking studies have been utilized to understand the interaction mechanisms of thioxothiazolidinone derivatives with biological targets, providing insights into their potential as therapeutic agents. For instance, the synthesis and docking studies of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates showed significant antimicrobial activity, demonstrating the practical application of these compounds in drug discovery (Spoorthy et al., 2021).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-8(2)15-13(17)11(20-14(15)19)7-9-5-4-6-10(18-3)12(9)16/h4-8,16H,1-3H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJZPPKZJGFWOK-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=C(C(=CC=C2)OC)O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
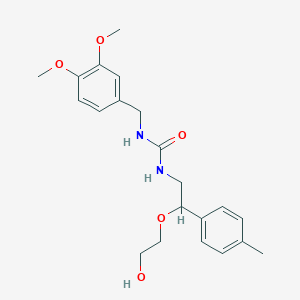
![Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2549227.png)
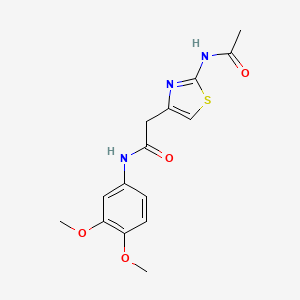
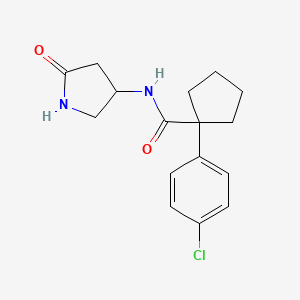

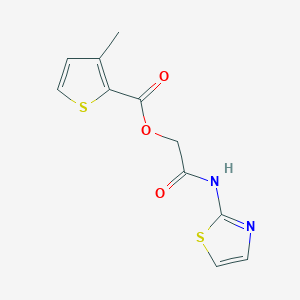
![4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2549236.png)
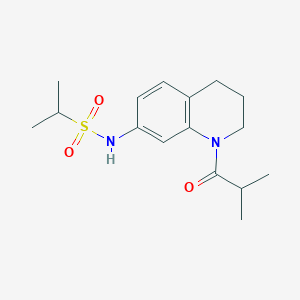
![5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2549238.png)
![1-(1,3-benzodioxol-5-yl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2549239.png)
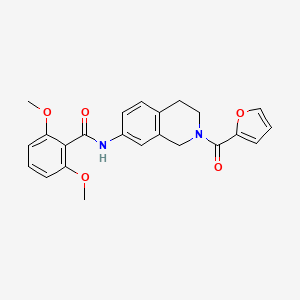
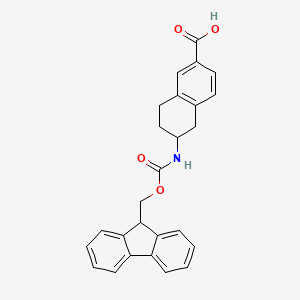
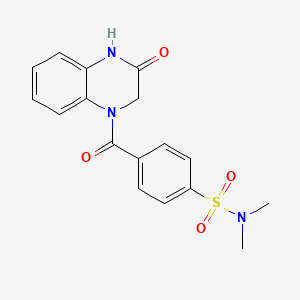
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2549248.png)
